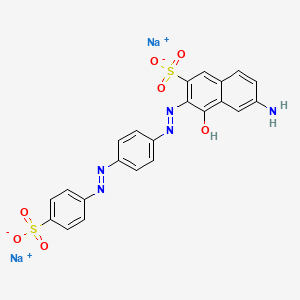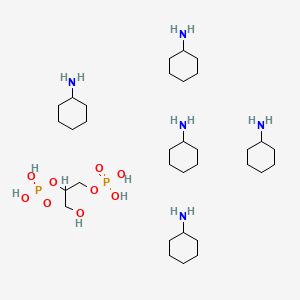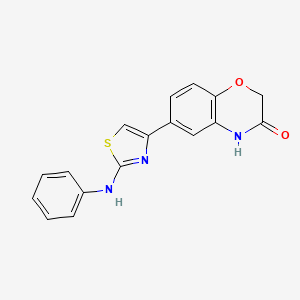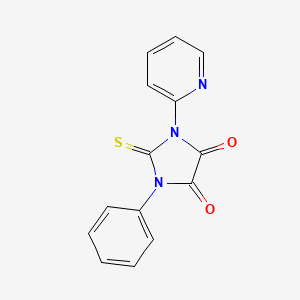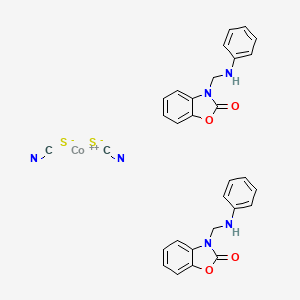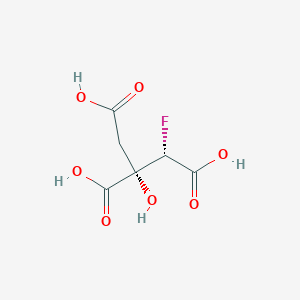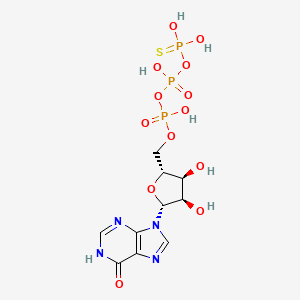
Inosine 5'-(3-thiotriphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine 5’-(3-thiotriphosphate) is a nucleotide analog that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally similar to inosine triphosphate but contains a sulfur atom in place of one of the oxygen atoms in the triphosphate group. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of inosine 5’-(3-thiotriphosphate) typically involves the phosphorylation of inosine with thiophosphate donors. One common method includes the use of dihydroxyacetone, sodium thiophosphate, adenosine diphosphate, and phosphoenolpyruvate. The reaction is catalyzed by enzymes such as glycerokinase and pyruvate kinase, which are immobilized on polyacrylamide gel .
Industrial Production Methods
Industrial production of inosine 5’-(3-thiotriphosphate) follows similar enzymatic synthesis routes but on a larger scale. The use of immobilized enzymes allows for continuous production and easy separation of the product from the reaction mixture. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Inosine 5’-(3-thiotriphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphate group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiophosphate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophosphate derivatives. These products retain the nucleotide backbone, allowing them to be used in further biochemical studies.
Applications De Recherche Scientifique
Inosine 5’-(3-thiotriphosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the mechanisms of nucleotide hydrolysis and phosphorylation.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving G-proteins and ATPases.
Medicine: Inosine 5’-(3-thiotriphosphate) is investigated for its potential therapeutic effects, including neuroprotection and cardioprotection.
Industry: It is used in the development of biosensors and diagnostic assays due to its unique chemical properties
Mécanisme D'action
The mechanism of action of inosine 5’-(3-thiotriphosphate) involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group allows the compound to act as a competitive inhibitor or substrate for ATP-dependent enzymes. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes such as energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine triphosphate: Similar in structure but lacks the sulfur atom in the triphosphate group.
Adenosine 5’-(3-thiotriphosphate): Another thiophosphate analog with adenosine as the nucleoside instead of inosine.
Uniqueness
Inosine 5’-(3-thiotriphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows the compound to participate in specific reactions and interactions that are not possible with its oxygen-containing counterparts .
Propriétés
Numéro CAS |
77065-87-3 |
|---|---|
Formule moléculaire |
C10H15N4O13P3S |
Poids moléculaire |
524.23 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
BPRLNEMHHOIJBX-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





